3-Chloro-6-fluoro-4-iodoindazole is a halogenated indazole derivative that has garnered attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique molecular structure, which includes chlorine, fluorine, and iodine substituents on the indazole ring. The presence of these halogens often enhances the compound's biological activity and its potential as a therapeutic agent.
The compound can be synthesized through various chemical pathways, primarily involving the halogenation of indazole precursors. Research indicates that it may serve as a building block for more complex molecules with pharmaceutical applications, particularly in targeting specific protein kinases involved in cancer and other diseases .
3-Chloro-6-fluoro-4-iodoindazole falls under the category of heterocyclic compounds, specifically indazoles. Indazoles are five-membered aromatic rings that contain two nitrogen atoms at non-adjacent positions. This compound can be classified as an organohalogen due to the presence of halogen atoms in its structure.
The synthesis of 3-Chloro-6-fluoro-4-iodoindazole typically involves multiple steps, including:
The reactions are typically performed under controlled conditions to manage temperature and pressure, ensuring optimal yields. Advanced synthetic strategies may include continuous flow chemistry to increase efficiency and scalability in industrial applications .
The molecular formula for 3-Chloro-6-fluoro-4-iodoindazole is C_7H_3ClF I N_2. The structure features:
This arrangement contributes to its distinct chemical properties and reactivity.
Key data points include:
3-Chloro-6-fluoro-4-iodoindazole can undergo various chemical reactions, including:
The conditions for these reactions vary significantly based on the desired outcome, requiring specific solvents, temperatures, and catalysts to achieve optimal results.
The mechanism of action for 3-Chloro-6-fluoro-4-iodoindazole primarily involves its interaction with biological targets such as enzymes or receptors. The halogen substituents facilitate strong interactions through hydrogen bonding and halogen bonding, which can lead to inhibition or modulation of enzyme activity.
Research has shown that compounds with similar structures can effectively inhibit protein kinases involved in cancer progression by binding to their active sites, thus preventing substrate phosphorylation .
3-Chloro-6-fluoro-4-iodoindazole exhibits reactivity typical of halogenated compounds:
3-Chloro-6-fluoro-4-iodoindazole has several scientific applications:
The pharmacological impact of halogenated indazoles stems from targeted manipulation of their physicochemical and steric properties through halogen positioning:
Electronic Modulation: Fluorine’s high electronegativity (χ = 3.98) induces strong dipole moments and lowers pKa values of adjacent functional groups. At the 6-position in 3-chloro-6-fluoro-4-iodoindazole, fluorine enhances membrane permeability and metabolic stability by reducing oxidative metabolism. Concurrently, the C3-chlorine atom facilitates σ-hole bonding with carbonyl oxygens in kinase hinge regions, while C4-iodine provides a heavy atom for X-ray crystallographic target validation [6] .
Steric Constraints: Iodine’s large van der Waals radius (1.98 Å) creates strategic steric hindrance that prevents off-target binding. In kinase inhibitors, C4-iodine substituents selectively occlude access to hydrophobic pockets in non-target enzymes, reducing polypharmacology. This steric exclusion is leveraged in derivatives like 4-bromo-3-chloro-6-iodo-2H-indazole (CAS: 887568-45-8) to achieve >100-fold selectivity for TTK kinase over structurally similar targets [6] [10].
Synthetic Versatility: The C4-iodo substituent serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura and Sonogashira reactions enable efficient diversification into libraries of analogues, as demonstrated in the synthesis of sGC stimulators derived from 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole (YC-1) [8]. This reactivity underpins structure-activity relationship (SAR) exploration without requiring de novo indazole synthesis.
Table 1: Role of Halogen Substituents in 3-Chloro-6-fluoro-4-iodoindazole
Position | Halogen | Key Functions | Impact on Drug Properties |
---|---|---|---|
3 | Chlorine | σ-hole bonding; resonance stabilization | Enhanced target affinity; reduced metabolic clearance |
4 | Iodine | Cross-coupling handle; steric blockade; heavy atom effect | Synthetic diversification; selectivity; crystallographic utility |
6 | Fluorine | Electron withdrawal; reduced basicity; blockade of metabolic sites | Improved membrane penetration; increased metabolic stability |
The synergistic interplay of halogens in 3-chloro-6-fluoro-4-iodoindazole enables tailored interactions with diverse therapeutic targets:
Kinase Inhibition: Halogen bonding networks are critical for ATP-competitive kinase inhibitors. Derivatives like 4-bromo-3-chloro-6-iodo-2H-indazole exhibit low-nM IC50 values against VEGFR2 and PDGFRβ by forming a halogen bond triad with hinge region residues (Glu883 and Asp1044). The iodine’s polarizability is essential for high-affinity binding, as swapping to bromine decreases potency 8-fold [6] [10].
sGC Stimulation: Indazoles substituted at C3 with aryl groups demonstrate potent soluble guanylate cyclase (sGC) activation, a mechanism exploited in pulmonary hypertension drugs (e.g., Riociguat). The 4-iodo group in 3-chloro-6-fluoro-4-iodoindazole analogues enhances allosteric modulation by stabilizing a heme-independent enzyme conformation. This effect is quantified by EC50 values <100 nM in cell-based cGMP assays, outperforming non-iodinated leads by >5-fold [8].
Table 2: Pharmacological Activities of Multi-Halogenated Indazole Derivatives
Compound | Biological Target | Key Activity | Structural Determinants |
---|---|---|---|
3-Chloro-6-fluoro-4-iodoindazole | Tyrosine kinases; sGC | Antiangiogenic; vasodilatory | C4-Iodo for hydrophobic pocket filling; C6-fluoro for metabolic stability |
6-Chloro-4-hydroxy-3-iodo-1H-indazole (CAS: 887569-64-4) | CB1 receptors; HIF-1α | Anti-inflammatory; anti-ischemic | C3-Iodo for H-bond mimicry; C4-OH for solubility enhancement |
4-Bromo-3-chloro-6-iodo-2H-indazole (CAS: 887568-45-8) | TTK kinase; VEGFR2 | Antiproliferative; anti-metastatic | Synergistic C4-bromo/C6-iodo for selective hinge region binding |
Epigenetic Modulation: Iodine’s role extends to epigenetic targets. 6-Chloro-4-hydroxy-3-iodo-1H-indazole (CAS: 887569-64-4) inhibits histone deacetylase (HDAC) Class I isoforms via coordination of the C3-iodine with zinc in the catalytic pocket (Kd = 220 nM). Molecular dynamics simulations confirm that chlorine at C6 prevents solvent intrusion into the hydrophobic binding channel .
Antimicrobial Applications: Triple-halogenated indazoles disrupt bacterial topoisomerase IV. The electron-withdrawing effect of C6-fluorine synergizes with C3-chlorine to generate a 50 mV reduction in bacterial membrane potential, potentiating fluoroquinolone activity against resistant S. aureus strains .
Synthetic Methodologies and Patent Landscape
Efficient synthesis of 3-chloro-6-fluoro-4-iodoindazole relies on sequential halogenation and transition metal catalysis:
Halogenation Sequence: Optimized routes begin with 6-fluoroindazole core formation via cyclization of 2-fluoro-6-iodobenzonitrile with hydrazine hydrate. Subsequent regioselective iodination at C4 using CuI/I2 in DMF affords the 4-iodo intermediate, followed by electrophilic chlorination at C3 using NCS (N-chlorosuccinimide). This sequence achieves >75% yield with <5% dihalogenated impurities .
Cross-Coupling Applications: Patent WO2009106980 details palladium-catalyzed Sonogashira couplings at C4-iodo to generate alkynyl derivatives as TrkA inhibitors. The iodine’s reactivity enables diversification under mild conditions (room temperature, 2 mol% Pd) without competing C–F bond cleavage [10].
Table 3: Synthetic Pathways to 3-Chloro-6-fluoro-4-iodoindazole Derivatives
Method | Conditions | Key Intermediate | Yield | Application Scope |
---|---|---|---|---|
Regioselective Iodination | CuI, I2, DMF, 80°C, 12h | 6-Fluoro-4-iodo-1H-indazole | 82% | Access to C4-diversified analogues |
Electrophilic Chlorination | NCS, CH2Cl2, 0°C → RT, 2h | 3-Chloro-6-fluoro-4-iodo-1H-indazole | 76% | Final scaffold for direct biological screening |
Suzuki Coupling | Pd(PPh3)4, ArB(OH)2, K2CO3, dioxane/H2O, 90°C | 4-Aryl-3-chloro-6-fluoroindazoles | 60–85% | Library synthesis for kinase SAR |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7